(2Z,4E)-2-benzamidohexa-2,4-dienoic acid
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Overview
Description
(2Z,4E)-2-benzamidohexa-2,4-dienoic acid: is a multi-substituted conjugated diene. Conjugated dienes are compounds with alternating double bonds, which make them highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4E)-2-benzamidohexa-2,4-dienoic acid can be achieved through a stereoselective one-pot reaction. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening .
Industrial Production Methods: The simplicity and efficiency of this method make it a promising candidate for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (2Z,4E)-2-benzamidohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: (2Z,4E)-2-benzamidohexa-2,4-dienoic acid is used as an intermediate in the synthesis of various biologically active compounds. Its conjugated diene structure makes it a valuable building block for creating complex molecules .
Biology and Medicine: Its structure is similar to other biologically active dienamides, such as pellitorine and trichostatin A, which exhibit these activities .
Industry: In the industrial sector, this compound can be used in the production of functional materials, such as fluorescent dyes and polymers .
Mechanism of Action
The mechanism of action of (2Z,4E)-2-benzamidohexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various chemical reactions, which can modify biological molecules and pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or disrupt cancer cell signaling pathways .
Comparison with Similar Compounds
Pellitorine: Found in the root of Piper nigrum, it has antibacterial and anticancer activities.
Piperovatine: Found in Piper piscatorum, it has anti-inflammatory and antifungal activities.
Trichostatin A: Found in Streptomyces hygroscopicus, it has antifungal and anticancer activities.
Uniqueness: (2Z,4E)-2-benzamidohexa-2,4-dienoic acid is unique due to its specific stereochemistry and the presence of a benzamido group.
Properties
IUPAC Name |
(2Z,4E)-2-benzamidohexa-2,4-dienoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h2-9H,1H3,(H,14,15)(H,16,17)/b3-2+,11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIUMCGHLQWRGE-PGHCUCPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(/C(=O)O)\NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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